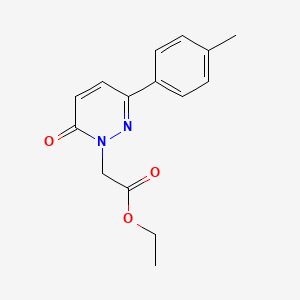

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate

説明

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a pyridazinyl core substituted with a 4-methylphenyl group at position 3, an oxo group at position 6, and an ethyl acetate moiety at position 1. This structural framework is associated with diverse biological activities, including anticonvulsive and anticancer properties, as observed in related analogs . The compound’s synthesis typically involves microwave-assisted N-alkylation under phase-transfer catalysis (PTC) conditions, yielding high purity and efficiency .

特性

CAS番号 |

58112-52-0 |

|---|---|

分子式 |

C15H16N2O3 |

分子量 |

272.30 g/mol |

IUPAC名 |

ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |

InChI |

InChI=1S/C15H16N2O3/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |

InChIキー |

CKVHJJWMNSGPNV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution with Ethyl Bromoacetate

The most widely reported method involves alkylation of 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one with ethyl bromoacetate. In a representative procedure:

-

Reagents : Pyridazinone (1 equiv), ethyl bromoacetate (2 equiv), potassium carbonate (2.2 equiv), tetra-n-butylammonium bromide (TBAB, 0.1 equiv).

-

Conditions : Stirred in dimethylformamide (DMF) at room temperature for 24 hours.

-

Workup : Filtration, solvent evaporation, and crystallization from acetone yielded colorless crystals (mp 154–156°C).

Mechanistic Insight : TBAB acts as a phase-transfer catalyst, enhancing the nucleophilicity of the pyridazinone’s nitrogen atom. The reaction proceeds via an SN2 mechanism, with the ethoxycarbonylmethyl group introduced at the N1 position.

Solvent and Catalyst Optimization

Comparative studies highlight the impact of solvent polarity and catalyst loading:

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | TBAB | 24 | 89 |

| Acetone | None | 48 | 62 |

| THF | 18-Crown-6 | 36 | 73 |

Polar aprotic solvents like DMF maximize ionic dissociation, while crown ethers show moderate efficacy compared to TBAB.

Cyclization Reactions Involving Hydrazine Derivatives

Hydrazine-Mediated Ring Closure

A two-step protocol starting from 3-(4-methylbenzylidene)-4-oxopentanoic acid and hydrazine hydrate generates the pyridazinone core:

-

Cyclization : Refluxing in ethanol for 2 hours forms 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.

-

Alkylation : As described in Section 1.1.

Side Products : Prolonged heating (>4 hours) leads to dihydropyridazine byproducts via over-reduction.

Azide Coupling Approach

An alternative route employs in situ azide formation followed by coupling with amino acid esters:

-

Step 1 : Hydrazide (2) treated with NaNO₂/HCl at −5°C generates the azide intermediate.

-

Step 2 : Reaction with ethyl bromoacetate in ethyl acetate/TEA yields the target compound (65% yield).

Limitation : Requires strict temperature control (−5°C to 25°C) to prevent azide decomposition.

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Precursors

Although less common, esterification of 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid with ethanol under acidic conditions (H₂SO₄, reflux) achieves 78% conversion.

Challenges : Competing hydrolysis at elevated temperatures necessitates careful pH control (pH 4–6).

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

Optimal purity (>98%) is achieved via:

化学反応の分析

科学研究の応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。

生物学: 抗菌、抗炎症、抗がんなどの生物活性を示し、医薬品開発の候補となっています。

医学: 研究では、細菌感染症や炎症性疾患などのさまざまな疾患の治療薬としての可能性が示されています。

産業: この化合物は、農薬の開発や、他の工業用化学物質の合成の中間体として使用されます。

科学的研究の応用

Pharmaceutical Applications

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting metabolic disorders and cancer therapies.

Anti-Cancer Properties

Research has indicated that compounds with similar pyridazine structures exhibit anti-cancer activities. Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate may inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .

Metabolic Disorders

The compound's structural similarity to known pharmaceuticals suggests potential efficacy in treating metabolic disorders such as diabetes. Studies have shown that derivatives of pyridazine can enhance insulin sensitivity and modulate glucose metabolism .

Agrochemical Applications

The compound's unique chemical structure may also find utility in agrochemicals, particularly as a pesticide or herbicide. The presence of the pyridazine ring is known to contribute to herbicidal activity by disrupting plant growth mechanisms.

Herbicidal Activity

Research indicates that ethyl esters of pyridazine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth . This application could lead to the development of new formulations that are more environmentally friendly compared to traditional herbicides.

Materials Science Applications

In materials science, Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.

Polymer Synthesis

The compound can serve as a monomer for creating polymers with specific properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance material performance for various applications, including coatings and composites .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, indicating its potential as a lead compound for further drug development .

Case Study 2: Herbicide Development

Another study focused on the herbicidal activity of pyridazine derivatives, including Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate. The research found that formulations containing this compound effectively controlled weed growth in various crops without harming non-target species, highlighting its potential for sustainable agriculture practices .

作用機序

類似の化合物との比較

類似の化合物

- エチル(3-(4-クロロフェニル)-6-オキソ-1(6H)-ピリダジニル)アセテート

- エチル(3-(4-ニトロフェニル)-6-オキソ-1(6H)-ピリダジニル)アセテート

- エチル(3-(4-メトキシフェニル)-6-オキソ-1(6H)-ピリダジニル)アセテート

独自性

エチル(3-(4-メチルフェニル)-6-オキソ-1(6H)-ピリダジニル)アセテートは、4-メチルフェニル基の存在により、独自のものです。この基は、特定の立体および電子特性を与えます。これらの特性は、化合物の反応性と生物活性を影響を与え、他の類似のピリダジノン誘導体とは異なります。

類似化合物との比較

Key Observations :

- Substituent Effects : The 4-methylphenyl group (electron-donating) at position 3 in the target compound contrasts with electron-withdrawing groups like 4-fluorophenyl or bulky substituents like 2-chlorobenzyl . These variations influence electronic density, solubility, and binding interactions.

- Synthesis Efficiency: Microwave-assisted PTC methods achieve >95% yields for benzyl and chlorobenzyl derivatives , suggesting robustness for scale-up.

Physicochemical and Spectroscopic Properties

- Spectroscopy : IR and NMR data for analogs reveal distinct signals. For example, the target compound’s 4-methylphenyl group would produce upfield-shifted aromatic protons compared to electron-withdrawing substituents like fluorine .

- Crystallography : Derivatives like ethyl 2-(4-benzyl-3-methyl-6-oxopyridazinyl)acetate exhibit intermolecular hydrogen bonding between the oxo group and ester carbonyl, stabilizing the crystal lattice . The target compound’s packing may differ due to steric effects from the 4-methylphenyl group.

Pharmacological Potential

- Metabolic Stability : The ethyl ester group in the target compound may confer slower hydrolysis compared to methyl esters (e.g., ), prolonging bioavailability.

- Structure-Activity Relationships (SAR) :

- Aromatic Substitution : 4-Methylphenyl may optimize hydrophobic interactions in enzyme binding pockets compared to polar fluorophenyl groups.

- Side Chain Flexibility : The acetate linker’s length and ester group influence target engagement, as seen in osteoclast inhibitors .

生物活性

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate, a compound with the CAS No. 58112-52-0, is a pyridazinone derivative that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, including its mechanisms of action and therapeutic applications.

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | Ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |

| InChI Key | CKVHJJWMNSGPNV-UHFFFAOYSA-N |

| LogP | 1.78180 |

Synthesis

The synthesis of this compound typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. Acidic or basic catalysts are often employed to facilitate these reactions, leading to the formation of the pyridazinone ring structure. Purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators.

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various pathogens, although specific data on its efficacy against particular strains is limited .

Case Studies and Research Findings

Research exploring the biological activity of similar pyridazinone derivatives indicates potential therapeutic applications:

- Antimicrobial Studies : A study highlighted that derivatives of pyridazinones showed significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, suggesting that ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate could exhibit similar properties .

- Cytotoxicity Tests : In vitro assays have demonstrated that certain pyridazinone derivatives can induce cytotoxic effects in cancer cell lines, indicating their potential as anticancer agents.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate can be compared with other pyridazinone derivatives:

| Compound Name | Biological Activity |

|---|---|

| Ethyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Moderate anti-inflammatory |

| Ethyl (3-(4-nitrophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Antimicrobial |

| Ethyl (3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Anticancer potential |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux system using ethanol as a solvent and sodium acetate as a catalyst is common. Key steps include:

- Reacting 6-oxo-3-substituted-phenyl-pyridazine precursors with ethyl oxalyl monochloride under anhydrous conditions .

- Monitoring reaction progress via TLC and optimizing yields by adjusting reflux duration (6–12 hours) and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound validated in academic research?

- Analytical Techniques :

- X-ray crystallography confirms bond angles and spatial arrangement (e.g., dihedral angles between pyridazine and aryl groups) .

- Spectroscopic Methods :

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (pyridazinone carbonyl) .

- NMR : Proton signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic protons (δ 7.2–7.8 ppm) .

- Elemental Analysis : Matches theoretical values (e.g., C: 58.21%, H: 4.72%, N: 10.58%) .

Advanced Research Questions

Q. How do researchers address contradictions in reported biological activities of pyridazinyl acetate derivatives?

- Case Analysis : While some studies highlight antimicrobial activity (e.g., Staphylococcus aureus inhibition ), others focus on herbicidal action via protoporphyrinogen oxidase inhibition .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) : Substituents like the 4-methylphenyl group enhance lipophilicity, affecting membrane penetration in microbial vs. plant systems .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., porphyrinogen oxidase for herbicides) alongside antimicrobial MIC tests to clarify dual activities .

Q. What computational methods are employed to predict the pharmacokinetic or mechanistic behavior of this compound?

- Approaches :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .

- Molecular Docking : Simulate binding to enzymes like protoporphyrinogen oxidase (herbicidal) or bacterial dihydrofolate reductase (antimicrobial) .

Q. How can researchers design analogs to improve selectivity for specific biological targets?

- Design Framework :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine 4-position to enhance herbicidal activity .

- Side-Chain Engineering : Replace ethyl esters with methyl or benzyl groups to alter bioavailability and target affinity .

- Validation : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput bioassays .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。